(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
Overview
Description
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is an organoboron compound with the molecular formula C11H15BF2O3 and a molecular mass of 244.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two fluorine atoms and a pentyloxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors.
Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly as enzyme inhibitors.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is predicted to have a boiling point of 3550±520 °C and a density of 119±01 g/cm3 . It is typically stored at 2-8°C . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM cross-coupling reaction, which the compound facilitates as an organoboron reagent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s role in the SM cross-coupling reaction may be influenced by the presence of other reactants and catalysts .
Preparation Methods
The synthesis of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorophenol and 1-bromopentane.
Formation of Pentyloxy Group: The 2,3-difluorophenol is reacted with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2,3-difluoro-4-pentyloxyphenol.
Borylation: The resulting 2,3-difluoro-4-pentyloxyphenol is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, such as potassium acetate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium acetate and potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Comparison with Similar Compounds
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:
3,4-Difluorophenylboronic acid: This compound lacks the pentyloxy group, making it less hydrophobic and potentially less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic acid: The presence of a trifluoromethyl group instead of a pentyloxy group results in different electronic properties and reactivity.
2,3,4,5,6-Pentafluorobenzeneboronic acid: This compound has multiple fluorine substitutions, which can significantly alter its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications in organic synthesis and beyond.
Properties
IUPAC Name |
(2,3-difluoro-4-pentoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQAXDDFSTKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614411 | |
Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156684-91-2 | |
Record name | B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156684-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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